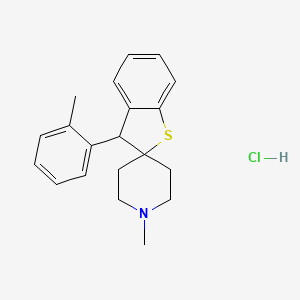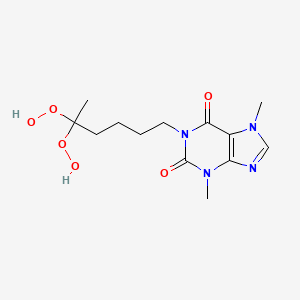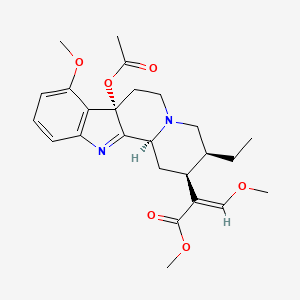
7-Acetoxymitragynine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetoxymitragynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is a derivative of mitragynine and is known for its potent analgesic properties. It has garnered significant interest due to its potential therapeutic applications and unique pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetoxymitragynine typically involves the acetylation of mitragynine. One common method is to react mitragynine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of mitragynine from kratom leaves, followed by its chemical modification through acetylation. The use of large-scale reactors and purification systems ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetoxymitragynine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 7-hydroxymitragynine.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include 7-hydroxymitragynine, which is known for its enhanced potency compared to mitragynine, and other derivatives with modified pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its interaction with opioid receptors and its effects on cellular pathways.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
7-Acetoxymitragynine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the δ- and κ-opioid receptors. This dual action contributes to its analgesic properties while minimizing side effects such as respiratory depression. The compound also influences various molecular pathways, including the inhibition of adenylate cyclase and modulation of ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitragynine: The parent compound of 7-Acetoxymitragynine, known for its analgesic and stimulant effects.
7-Hydroxymitragynine: A more potent derivative with stronger analgesic properties.
Speciogynine: Another alkaloid found in kratom with distinct pharmacological effects.
Uniqueness
This compound is unique due to its balanced interaction with multiple opioid receptors, providing effective pain relief with a lower risk of side effects. Its acetoxy group enhances its pharmacokinetic properties, making it a valuable compound for therapeutic applications.
Eigenschaften
CAS-Nummer |
174418-81-6 |
|---|---|
Molekularformel |
C25H32N2O6 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |
InChI-Schlüssel |
RJTCCQKAKCMBTR-XBULZMPJSA-N |
Isomerische SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |
Kanonische SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


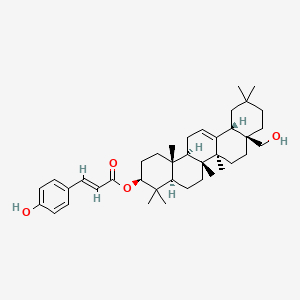
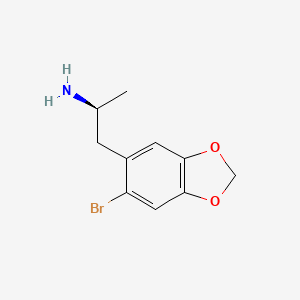
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
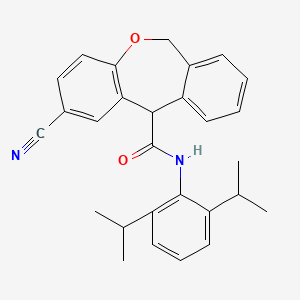

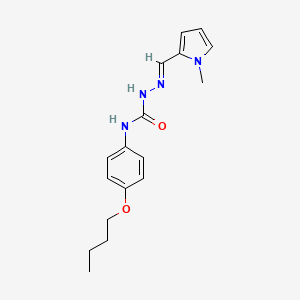
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)


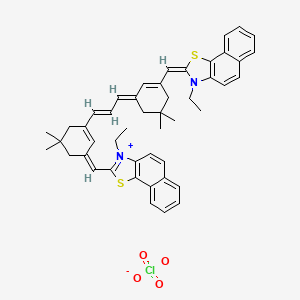

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
